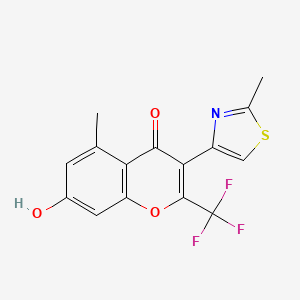![molecular formula C19H15ClFN3O4S B6493106 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 900009-72-5](/img/structure/B6493106.png)
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not provided in the available resources .Applications De Recherche Scientifique
Immunology and Innate Immunity
This compound has been investigated in the context of innate immunity. Specifically, it interacts with the stimulator of interferon genes (STING), an adaptor protein involved in immune responses against DNA viruses and bacteria. STING-mediated immunity has potential applications in vaccine development and cancer immunotherapies . Further research could explore its role in modulating immune responses.
Medicinal Chemistry and Drug Design
a. STING Agonist: The compound acts as a small-molecule agonist for STING. It promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cyclic dinucleotides (such as cGAMP). Cryo-electron microscopy studies have revealed a stable oligomer formed by side-by-side packing, which could be relevant for drug design targeting STING .
Organic Synthesis and Chemical Properties
a. Synthesis: The compound can be synthesized using a prodrug approach. One such derivative, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, was obtained in 85% yield and characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy .
Biological Activities
a. Antimicrobial and Antifungal Properties: Schiff bases, including derivatives, exhibit antimicrobial and antifungal activities. Given the structural features of this compound, further exploration of its potential as an antimicrobial agent could be valuable .
Pharmacological Evaluation
a. Targeting STING: Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial. Investigating its binding affinity, cellular uptake, and stability would provide insights into its therapeutic potential .
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effect in the body
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c20-16-2-1-3-17(21)15(16)11-24-10-12(4-9-18(24)25)19(26)23-13-5-7-14(8-6-13)29(22,27)28/h1-10H,11H2,(H,23,26)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQLOVWXSESFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6493026.png)
![2-{7-ethyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6493030.png)
![7-[(furan-2-yl)methyl]-5,6-dimethyl-N-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6493033.png)
![2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493057.png)
![2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6493062.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide](/img/structure/B6493069.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6493076.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide](/img/structure/B6493084.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B6493091.png)
![3-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B6493098.png)


![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B6493123.png)
